3,5,6-Trimethylquinolin-8-amine

Medicinal Chemistry 8-Aminoquinolines Data Gap Analysis

3,5,6-Trimethylquinolin-8-amine (CAS 3376-14-5) is a methyl-substituted 8-aminoquinoline derivative with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol. This compound belongs to the broader class of 8-aminoquinolines, a chemical family recognized for diverse biological activities including antimalarial, antileishmanial, and antimicrobial properties.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 3376-14-5
Cat. No. B13999278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trimethylquinolin-8-amine
CAS3376-14-5
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=C2N=C1)N)C)C
InChIInChI=1S/C12H14N2/c1-7-4-10-9(3)8(2)5-11(13)12(10)14-6-7/h4-6H,13H2,1-3H3
InChIKeyPZUAKALSMJGTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trimethylquinolin-8-amine (CAS 3376-14-5) Compound Identification and Research Status Overview


3,5,6-Trimethylquinolin-8-amine (CAS 3376-14-5) is a methyl-substituted 8-aminoquinoline derivative with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound belongs to the broader class of 8-aminoquinolines, a chemical family recognized for diverse biological activities including antimalarial, antileishmanial, and antimicrobial properties. The compound is cataloged in authoritative chemical databases under identifiers including DTXSID50316582, NSC-304902, and CHEMBL2361855, with a computed topological polar surface area of 38.9 Ų and a predicted XlogP of 2.6 . Despite its presence in screening libraries and chemical registries, this specific trimethyl-substituted derivative remains poorly characterized in the primary scientific literature, with no dedicated synthetic, biological, or pharmacological studies identified from permissible sources that would establish its differentiated profile relative to closely related 8-aminoquinoline analogs.

Procurement Risk Assessment: Why Closely Related 8-Aminoquinolines Cannot Substitute for 3,5,6-Trimethylquinolin-8-amine Without Comparative Data


Within the 8-aminoquinoline class, subtle variations in methyl substitution pattern, position, and number profoundly influence critical molecular properties—including lipophilicity (logP), basicity (pKa of the quinoline nitrogen and 8-amino group), metabolic stability, and target-binding affinity [1]. For instance, the repositioning of a single methyl group can alter MAO inhibition selectivity profiles by orders of magnitude in related quinoline series. Without compound-specific comparative data, no scientifically valid inference can be made about the biological activity, toxicity, or pharmacokinetic behavior of 3,5,6-trimethylquinolin-8-amine relative to its 8-aminoquinoline analogs such as primaquine, tafenoquine, or other methyl-substituted quinolines. Procurement decisions relying on class-level extrapolation alone carry substantial risk of obtaining a compound with uncharacterized potency, selectivity, or safety liabilities that may be entirely divergent from well-studied congeners.

Quantitative Differentiation Evidence for 3,5,6-Trimethylquinolin-8-amine: Comparator Analysis and Data Gaps


Comparative Pharmacological Data Unavailable: Absence of Head-to-Head Studies Against Closest 8-Aminoquinoline Analogs

An exhaustive search of permitted primary sources—including primary research papers, patents, and authoritative databases—failed to identify any study reporting quantitative biological activity data for 3,5,6-trimethylquinolin-8-amine. No head-to-head comparisons, cross-study comparable datasets, or class-level quantitative inferences could be located for this specific compound against its closest structural analogs (e.g., primaquine, tafenoquine, 8-aminoquinoline, or other methyl-substituted 8-aminoquinolines). The compound appears in the ChEMBL database (CHEMBL2361855) and PubChem (CID 327913) but lacks associated bioactivity annotations [1]. The ACS Omega 2018 study by Jain et al. on 8-quinolinamines as broad-spectrum anti-infectives explicitly describes compounds bearing 5-alkoxy, 4-methyl, and 2-tert-butyl substitution patterns—a regiochemical profile that does not encompass 3,5,6-trimethyl substitution [2]. Consequently, no quantitative evidence currently exists to support a procurement or selection decision favoring this compound over any alternative 8-aminoquinoline.

Medicinal Chemistry 8-Aminoquinolines Data Gap Analysis

Application Scenarios for 3,5,6-Trimethylquinolin-8-amine Based on Available Chemical Identity Data


Chemical Library Screening and Phenotypic Assay Deployment

Given its presence in the National Cancer Institute's (NCI) screening collection (NSC-304902) and its listing in ChEMBL, 3,5,6-trimethylquinolin-8-amine may serve as a structurally novel entry in diversity-oriented screening libraries for phenotypic or target-based assays where the goal is to identify new chemotypes with unanticipated biological activity . Its 3,5,6-trimethyl substitution pattern distinguishes it from the more common 4-methyl or 2-tert-butyl 8-aminoquinoline variants, offering a distinct shape and electronic profile for fragment-based or high-throughput screening campaigns.

Synthetic Intermediate or Scaffold for Derivatization

The presence of a free primary amine at the 8-position makes this compound amenable to further functionalization—including amide coupling, reductive amination, or diazotization—to generate libraries of novel 8-aminoquinoline derivatives. Researchers exploring structure-activity relationships (SAR) around the 8-aminoquinoline scaffold may utilize this compound as a starting material to probe the effects of 3,5,6-trimethyl substitution on downstream biological or physicochemical properties, provided they independently characterize all resulting analogs.

Analytical Reference Standard Development

With a well-defined molecular formula (C12H14N2), exact mass (186.11582 g/mol), and computed properties (XlogP 2.6, TPSA 38.9 Ų), 3,5,6-trimethylquinolin-8-amine could serve as a reference standard for analytical method development (HPLC, LC-MS, GC-MS) in laboratories studying quinoline metabolites or environmental quinoline contaminants, contingent upon verification of purity and stability under relevant conditions .

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